

In vitro evaluation of novel compounds from 2-Bromo-5-trifluoromethylphenol

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Compound of Interest

Compound Name: 2-Bromo-5-trifluoromethylphenol

Cat. No.: B1343100

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A Comparative Guide to Novel 2-Amino-4-bromo-5-(trifluoromethyl)phenol Derivatives in Cancer Research

This guide provides an objective in vitro evaluation of novel compounds derived from the **2-Bromo-5-trifluoromethylphenol** scaffold, specifically focusing on a series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives. The inclusion of a trifluoromethyl group is a key structural feature, known to enhance metabolic stability and binding affinity of drug candidates. [1] This analysis is based on the synthesis and biological evaluation of these derivatives against various cancer cell lines, offering insights into their structure-activity relationships (SAR).

Data Presentation: Comparative Anticancer Activity

The in vitro cytotoxic activity of a synthesized series of 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentrations (IC₅₀), a measure of a drug's potency, were determined using the MTT assay. The results are summarized below, with Doxorubicin included as a standard reference compound.[1]

Compound ID	R Group	IC50 (μM) vs. MCF-7 (Breast Cancer)	IC50 (μM) vs. A549 (Lung Cancer)	IC50 (μM) vs. HeLa (Cervical Cancer)	IC50 (μM) vs. HepG2 (Liver Cancer)
1a	-H	15.2	21.5	18.9	25.1
1b	-CH3	10.8	15.2	12.5	18.4
1c	-Cl	8.5	11.9	9.8	14.3
1d	-F	7.9	10.5	8.6	12.7
Doxorubicin	(Reference)	0.98	1.2	0.85	1.5

Structure-Activity Relationship (SAR) Analysis: A preliminary SAR analysis of the synthesized compounds reveals that the nature of the substituent on the amino group influences the cytotoxic activity. The introduction of small electron-withdrawing groups, such as -Cl (1c) and -F (1d), resulted in lower IC50 values, indicating higher potency compared to the unsubstituted compound (1a) or the methyl-substituted derivative (1b).^[1]

Experimental Protocols

General Synthetic Workflow for Derivatives

The synthesis of the 2-Amino-4-bromo-5-(trifluoromethyl)phenol derivatives follows a multi-step process.^[1]

- Nitration: 4-bromo-3-(trifluoromethyl)aniline is treated with a mixture of nitric acid and sulfuric acid at 0°C to yield 4-bromo-2-nitro-5-(trifluoromethyl)aniline.^[1]
- Reduction: The nitro-intermediate is then dissolved in ethanol and hydrochloric acid, followed by the addition of iron powder. The mixture is refluxed to reduce the nitro group, affording 2-Amino-4-bromo-5-(trifluoromethyl)phenol (1a).^[1]
- Derivatization:
 - Derivative 1b (-CH3) is prepared by reacting 1a with methyl iodide in the presence of a base.^[1]

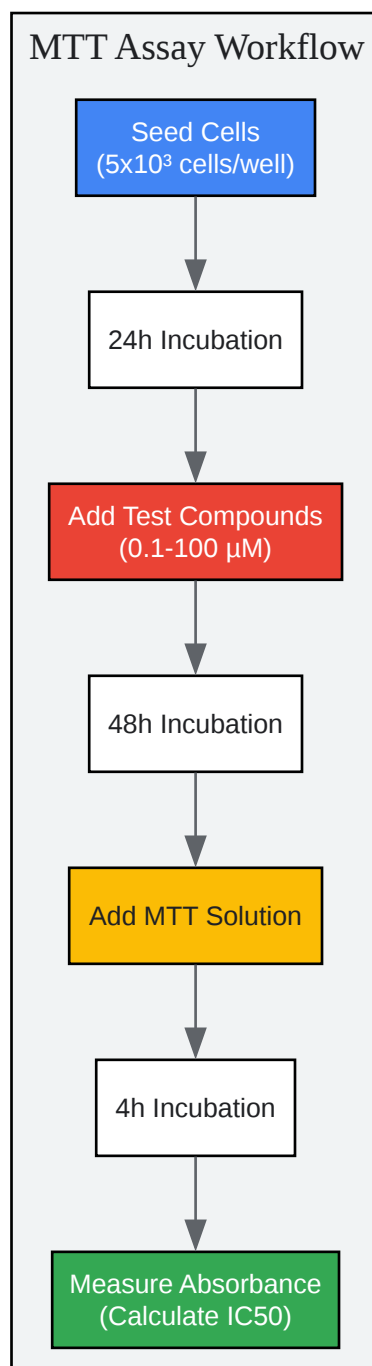
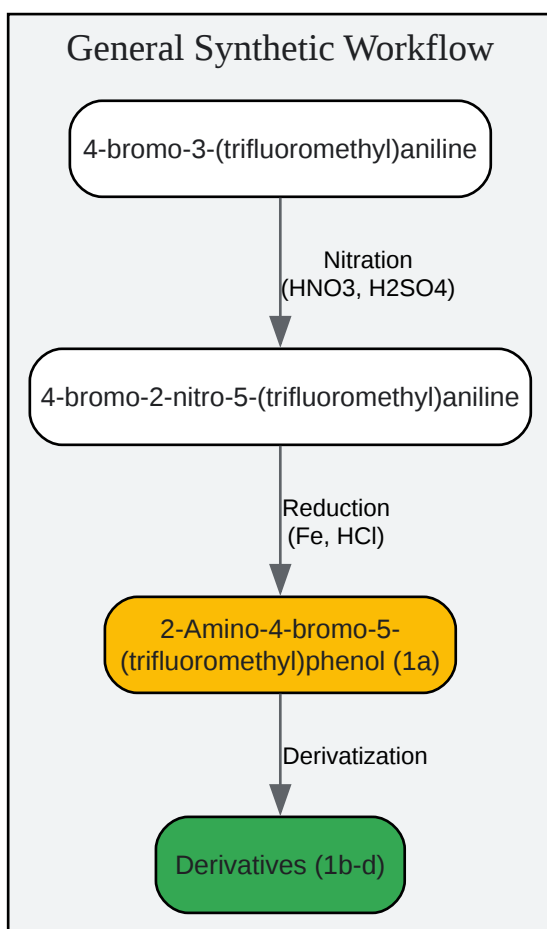
- Derivatives 1c (-Cl) and 1d (-F) are synthesized through acylation of 1a with the corresponding acid chlorides, followed by reduction of the resulting amide.[\[1\]](#)

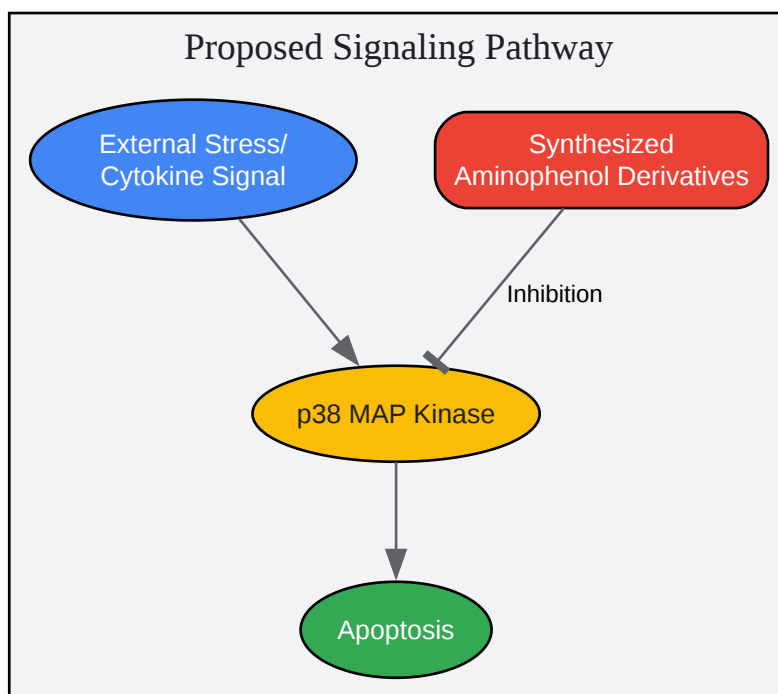
In Vitro Anticancer Activity Assay (MTT Assay)

The cytotoxic effects of the synthesized compounds were determined by the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[\[1\]](#)

- Cell Culture:** Human cancer cell lines (MCF-7, A549, HeLa, and HepG2) are seeded in 96-well plates at a density of 5×10^3 cells/well and incubated for 24 hours.[\[1\]](#)
- Compound Treatment:** The cells are then treated with various concentrations of the test compounds (ranging from 0.1 to 100 μ M) and incubated for an additional 48 hours.[\[1\]](#)
- MTT Addition:** After the incubation period, 20 μ L of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[\[1\]](#)
- Data Analysis:** The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability and calculate the IC₅₀ values.

Visualizations





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References

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